4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNEYAVXRUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned earlier, is gaining popularity due to its green chemistry approach and high yield .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide and its analogs:
Detailed Analysis of Key Comparisons
sEH Inhibitors
The closest analog, 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, shares the 4-cyanobenzamide scaffold but replaces the hydroxy-3-phenylpropyl group with a rigid cyclopropane ring. Molecular docking studies (AutoDock 4.0) revealed that this compound binds to sEH (PDB: 3ANS) with a docking score of −9.2 kcal/mol, driven by π-π stacking (phenyl group) and hydrogen bonding (cyano group) .
Antimicrobial Analogs
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239) demonstrates the impact of heterocyclic substituents. cerevisiae . This contrasts with the flexible 3-hydroxy-3-phenylpropyl chain in the parent compound, which may prioritize enzyme inhibition over antimicrobial effects.
PCAF HAT Inhibitors
Benzamide derivatives like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide highlight the role of substituent positioning. The 2-acylamino group and carboxylic acid at the 4-position are critical for PCAF HAT inhibition (~67% at 100 μM) . The absence of these groups in this compound suggests divergent targets, though both share the benzamide scaffold.
Physicochemical Properties
The hydrochloride salt of 4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide (MW: 418.9 g/mol) exemplifies how tertiary amines and salt formation improve bioavailability . In contrast, the hydroxyl group in the parent compound may enhance hydrophilicity but reduce membrane permeability.
Biological Activity
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's cyano and hydroxyl groups are critical for its interaction with biomolecules, influencing cellular signaling pathways and metabolic processes.
Anticancer Activity
Research indicates that derivatives of benzamide, including this compound, may exhibit significant anticancer properties. Studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to the modulation of gene expression associated with cancer progression. For instance, compounds similar in structure have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, particularly breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated. The presence of the cyano group is believed to enhance the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Case Studies and Experimental Data
- Anticancer Efficacy : A study on related benzamide derivatives reported that they could induce G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells, leading to apoptosis through modulation of key proteins such as p21 and caspase-3 .
- Inhibition of Enzymatic Activity : Compounds structurally related to this compound have been shown to inhibit specific enzymes involved in nucleotide synthesis, potentially affecting DNA replication and repair mechanisms.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
